molecular formula C20H18BrNO4S2 B4982077 (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine

(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine

Cat. No.: B4982077
M. Wt: 480.4 g/mol
InChI Key: MXDFEVWXDCYWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine, also known as BPSMA, is an organic compound that has been widely used in scientific research. It is a sulfonamide-based compound that contains a bromine atom and two phenylsulfonyl groups. BPSMA has gained attention due to its potential applications in medicinal chemistry, particularly in the development of new drugs targeting cancer and other diseases.

Mechanism of Action

The exact mechanism of action of (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine is not yet fully understood. However, it is believed to act as a prodrug that is activated by hydrolysis in the body. The resulting active compound is thought to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of certain bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine in lab experiments is its ease of synthesis and availability. It can be synthesized using relatively simple and inexpensive reactions. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine in scientific research. One potential application is in the development of new drugs targeting cancer and other diseases. This compound can serve as a scaffold for the synthesis of new compounds with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. This could lead to the development of new drugs targeting specific proteins and enzymes involved in cancer cell growth and proliferation.

Synthesis Methods

(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine can be synthesized through a multi-step reaction process. The first step involves the reaction between 3-bromophenylboronic acid and (phenylsulfonyl)methylamine to form the intermediate compound, (3-bromophenyl)[(phenylsulfonyl)methyl]amine. This intermediate is then reacted with a second equivalent of (phenylsulfonyl)methylamine to form the final product, this compound.

Scientific Research Applications

(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has shown potential as a scaffold for the development of new drugs targeting cancer and other diseases. This compound has been used as a building block for the synthesis of various compounds, including sulfonamides, benzimidazoles, and pyrimidines, that have exhibited promising anticancer activity.

Properties

IUPAC Name

N,N-bis(benzenesulfonylmethyl)-3-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4S2/c21-17-8-7-9-18(14-17)22(15-27(23,24)19-10-3-1-4-11-19)16-28(25,26)20-12-5-2-6-13-20/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDFEVWXDCYWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CN(CS(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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